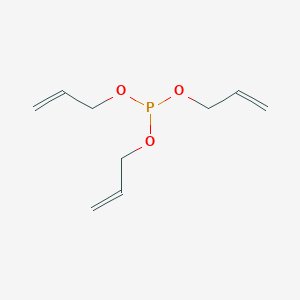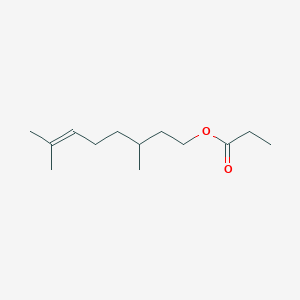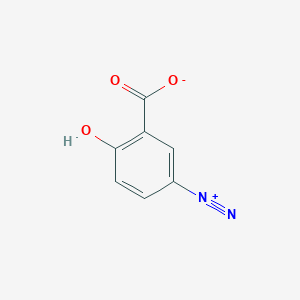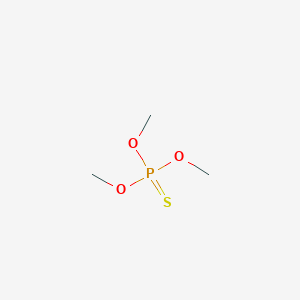
Triallylphosphit
Übersicht
Beschreibung
Synthesis Analysis
Triallyl phosphite can be synthesized through direct phosphorylation of alcohols, phenols, saccharides, and nucleosides, producing diallyl-protected phosphorylated compounds in good to high yields. This method is selective for primary alcohols and applicable to a wide range of substrates, including amino acids, carbohydrates, and nucleosides (Si Li, M. Ahmar, Y. Queneau, L. Soulère, 2015).
Molecular Structure Analysis
The molecular structure of triallyl phosphite allows it to induce carbon-carbon condensation reactions, particularly with aromatic aldehydes, leading to the formation of glycol phosphates and various phospholane derivatives. This reactivity pattern is attributed to the phosphite's ability to engage in reactions that form complex structures from simpler precursors (F. Ramirez, S. Bhatia, C. P. Smith, 1967).
Chemical Reactions and Properties
Triallyl phosphite has been employed as an electrolyte additive in lithium-ion batteries, where it significantly enhances discharge capacity retention under high-temperature conditions. Its effectiveness is attributed to the formation of a protective interfacial film on the electrode surfaces, which is crucial for the stability and performance of the batteries (Yicun Lin, Hong Zhang, Xiaopeng Yue, Le Yu, W. Fan, 2019).
Physical Properties Analysis
Although specific studies detailing the physical properties of triallyl phosphite were not identified in the current literature search, it can be inferred from related compounds and applications that its physical properties are conducive to its role in chemical synthesis and applications in battery technology. The effectiveness in these applications suggests favorable solubility, volatility, and stability characteristics.
Chemical Properties Analysis
The chemical properties of triallyl phosphite, such as its reactivity with aldehydes, nucleosides, and its role in the synthesis of phosphonates and phosphites, underscore its versatility. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis and materials science. The synthesis of complex molecules from triallyl phosphite, including phosphonates and various cyclic phosphorus-containing compounds, demonstrates its utility in constructing diverse molecular architectures (Ellen Van Meenen, K. Moonen, Annelies Verwée, C. Stevens, 2006).
Wissenschaftliche Forschungsanwendungen
Polymerkunde
Triallylphosphit wird in der Polymerkunde weit verbreitet eingesetzt. Es dient als Vernetzungsmittel und verbessert die mechanischen Eigenschaften von Polymeren .
Radikalvorläufer
This compound wird als Radikalvorläufer eingesetzt . In der Chemie ist ein Radikalvorläufer ein Molekül, das unter bestimmten Bedingungen ein Radikal erzeugen kann. Diese Eigenschaft ist in verschiedenen chemischen Reaktionen nützlich.
Liganden in der Katalyse
Trialkyl- und Triarylphosphine, zu denen this compound gehört, sind wichtige Klassen von Liganden im Bereich der Katalyse . Sie werden zur Steuerung der Eigenschaften der katalytischen Reaktion verwendet.
Materialforschung
This compound wird auch in der Materialforschung eingesetzt . Die breite Anwendbarkeit dieser niedrigvalenten Phosphine hat zur Entwicklung und Entwicklung neuer Syntheserouten für eine Vielzahl von Phosphinen geführt.
Synthese von gemischten Arylalkyl-tertiärphosphinen
This compound wird bei der Synthese von gemischten Arylalkyl-tertiärphosphinen über den Grignard-Ansatz eingesetzt . Diese Phosphine haben immense Anwendungen im Bereich der Katalyse sowie bei der Entwicklung neuer Materialien für theranostische und optoelektronische (O-E)-Anwendungen gefunden .
Design und Entwicklung von Phosphin-koordinierten Übergangsmetall-haltigen Metalla-ynen und Poly(metalla-ynen)
Die Art von Arylphosphinen, einschließlich this compound, beeinflusst nicht nur die Löslichkeit des Materials, sondern hilft auch, seine anderen Eigenschaften fein abzustimmen . Durch die späte Sulfonierung des Arylphosphins lassen sich wasserlösliche symmetrische und asymmetrische Phosphine für Anwendungen in der wässrigen metallorganischen Chemie und der homogenen Katalyse herstellen .
Wirkmechanismus
Target of Action
Triallyl phosphite primarily targets high nickel ternary lithium-ion batteries . These batteries have a high energy density but suffer from poor electrochemical and thermal stability, posing significant safety risks .
Mode of Action
Triallyl phosphite interacts with its targets by acting as an additive in the electrolyte of these batteries . This insulating layer effectively prevents or mitigates the risk of short circuits in the battery .
Biochemical Pathways
It is known that the compound can generate phosphine-centered radical species via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations . These radical species can give rise to many unprecedented activation modes and reactions .
Pharmacokinetics
It is known that the compound is practically insoluble in water , which may affect its bioavailability.
Result of Action
The addition of triallyl phosphite results in the production of high-energy lithium-ion batteries with exceptional safety and thermal stability . In rigorous puncture tests, the safety of these batteries matches that of lithium iron phosphate batteries . Furthermore, these batteries maintain a capacity retention rate of up to 76% after 2413 cycles at 60°C .
Action Environment
The action of triallyl phosphite is influenced by environmental factors such as temperature. For instance, the batteries passivated with triallyl phosphite can self-heat from room temperature to 60°C, consuming only 3.1% of the energy and increasing the power by 59% . This allows for the realization of the required high power .
Safety and Hazards
Eigenschaften
IUPAC Name |
tris(prop-2-enyl) phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O3P/c1-4-7-10-13(11-8-5-2)12-9-6-3/h4-6H,1-3,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWHEZXBZQXVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOP(OCC=C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059262 | |
| Record name | Phosphorous acid, tri-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102-84-1 | |
| Record name | Triallyl phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triallyl phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triallyl phosphite | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorous acid, tri-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorous acid, tri-2-propenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triallyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIALLYL PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ3PN55SHG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does triallyl phosphite interact at a molecular level, and what are the downstream effects?
A: Triallyl phosphite readily reacts with radicals like t-butoxyl, ethoxyl, and methyl radicals. [] This interaction leads to the formation of phosphoranyl radicals. Depending on the structure of the reacting radical and the phosphite itself, these phosphoranyl radicals can undergo either β-scission to generate allylic radicals, or cyclize to form four-membered oxaphosphetanylmethyl radicals or five-membered oxaphospholanylmethyl radicals. []
Q2: What is known about the structure of triallyl phosphite?
A: While specific spectroscopic data isn't provided in the provided research excerpts, triallyl phosphite's molecular formula is C9H15O3P. This gives it a molecular weight of 202.18 g/mol. []
Q3: What applications have been explored for triallyl phosphite in material science and beyond?
A: Research indicates that triallyl phosphite shows promise as an electrolyte additive in lithium-ion batteries, particularly for enhancing performance at elevated temperatures. [] Additionally, it has been investigated for its potential to improve the high-voltage performance of LiNi0.5Co0.2Mn0.3O2 cathodes. [] Triallyl phosphite has also been studied in the context of polymerization reactions. []
Q4: Are there any insights into the structure-activity relationship of triallyl phosphite and its derivatives?
A: Research on triallyl phosphite derivatives highlights the impact of structural modifications on the cyclization reactions of their corresponding phosphoranyl radicals. For instance, while triallyl phosphite and tris-1-methylallyl phosphite undergo cyclization to form four-membered rings, tris-2-methylallyl phosphite does not, likely due to steric hindrance. [] This suggests that the size and position of substituents can significantly influence the reactivity and reaction pathways of these compounds.
Q5: What methods are used to analyze and characterize triallyl phosphite?
A: Electron spin resonance (ESR) spectroscopy has been employed to study the reactions of triallyl phosphite with various radicals. [] This technique provides valuable insights into the formation and behavior of the transient radical species generated during these reactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzoic acid, 2-amino-5-[[(2-carboxyphenyl)amino]sulfonyl]-](/img/structure/B87148.png)

![[Bis(trifluoroacetoxy)iodo]pentafluorobenzene](/img/structure/B87154.png)



![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)


